7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione
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Overview
Description
7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione is a halogenated derivative of tryptanthrin, a natural alkaloid isolated from plants and some microorganisms, including marine bacteria . This compound exhibits a broad spectrum of biological activity, including immunomodulating, antitubercular, and anti-protozoal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione typically involves the oxidative coupling of 5,7-dichloroisatin with isatin under specific conditions . The reaction is carried out using potassium permanganate in anhydrous acetonitrile . Another method involves the condensation of isatoic anhydride with isatin or its substituted derivatives in the presence of N-methylpiperidine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be synthesized via oxidation of isatin and its derivatives.
Substitution: Halogenated derivatives can be formed through substitution reactions involving different halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in anhydrous acetonitrile.
Substitution: Various halogenating agents can be used to introduce different halogen atoms into the compound.
Major Products Formed
Scientific Research Applications
7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology: Exhibits immunomodulating, antitubercular, and anti-protozoal properties.
Medicine: Potential therapeutic applications due to its broad spectrum of biological activity.
Industry: Can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate immune responses and inhibit the growth of certain microorganisms . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione
- 1,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione
- 1,4-Dichloro-8-methylindolo[2,1-b]quinazoline-6,12-dione
Uniqueness
7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione is unique due to its specific halogenation pattern, which imparts distinct biological activities compared to other halogenated derivatives . Its broad spectrum of biological activity makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C15H6Cl2N2O2 |
---|---|
Molecular Weight |
317.1 g/mol |
IUPAC Name |
7,10-dichloroindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C15H6Cl2N2O2/c16-8-5-6-9(17)12-11(8)13(20)14-18-10-4-2-1-3-7(10)15(21)19(12)14/h1-6H |
InChI Key |
HSPQCOLBBHOYKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C4=C(C=CC(=C4C(=O)C3=N2)Cl)Cl |
Origin of Product |
United States |
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